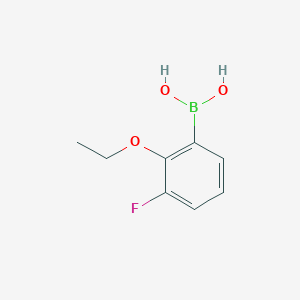

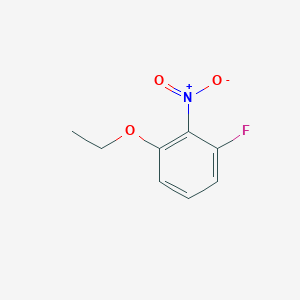

1-Ethoxy-3-fluoro-2-nitrobenzene

Übersicht

Beschreibung

“1-Ethoxy-3-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 .

Synthesis Analysis

The synthesis of nitro compounds like “this compound” can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8FNO3/c1-2-13-7-5-3-4-6 (8 (7)9)10 (11)12/h3-5H,2H2,1H3 .

Chemical Reactions Analysis

Benzene, a component of “this compound”, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Wissenschaftliche Forschungsanwendungen

Molecular Ordering and Interactions

1-Ethoxy-3-fluoro-2-nitrobenzene and its derivatives have been studied for their unique molecular ordering and interactions. Studies have utilized quantum mechanics and intermolecular force analysis to assess the atomic charge, dipole moment, and long-range intermolecular interactions of related smectogenic compounds, contributing to a better understanding of their behavior in different media. Such analyses are instrumental in exploring the molecular ordering of these compounds in dielectric mediums like benzene, leading to insights into their phase transition temperatures and molecular flexibility (Ojha, 2005; Ojha & Pisipati, 2003).

Reduction and Transformation Processes

Research has also delved into the chemical transformations of nitroaromatics containing the this compound structure. The reduction of heterocycle-containing nitroaromatics has been achieved using certain compounds and catalysts under specific conditions like microwave irradiation. This process is critical in understanding and controlling the reduction or transformation of nitroaromatics, paving the way for potential applications in various chemical industries (Spencer et al., 2008).

Electron Attachment and Detachment

The electron attachment and detachment processes of nitrobenzene derivatives, including compounds related to this compound, have been extensively studied. Understanding these processes is vital in fields like material science and radiation chemistry, where electron interactions play a crucial role. The research sheds light on the energies involved in electron attachment to different molecular orbitals and the dissociative electron attachment, offering insights into the stability and reactivity of these compounds (Asfandiarov et al., 2007).

Ethoxylation Processes

The ethoxylation of compounds related to this compound, such as p-chloronitrobenzene, has been studied under different conditions, including the use of phase-transfer catalysts and ultrasound irradiation. These studies are fundamental in enhancing the efficiency and selectivity of chemical reactions, with implications in industrial processes like the production of pharmaceuticals and agrochemicals (Wang & Rajendran, 2007).

Wirkmechanismus

Target of action

Compounds that contain a benzene ring often interact with various enzymes and receptors in the body due to the ring’s ability to participate in pi stacking interactions with aromatic amino acids in proteins .

Mode of action

The exact mode of action would depend on the specific enzyme or receptor that the compound interacts with. In general, benzene derivatives can undergo electrophilic aromatic substitution reactions . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical pathways

Benzene derivatives can participate in various biochemical pathways, depending on their specific functional groups and targets. They might act as inhibitors or activators of enzymes, or they might bind to receptors and modulate their activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzene derivatives can vary widely. Factors that can influence these properties include the compound’s size, polarity, and specific functional groups .

Result of action

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, if a compound inhibits an enzyme, this could lead to decreased production of the enzyme’s product .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

1-ethoxy-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCBMQYUILGWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

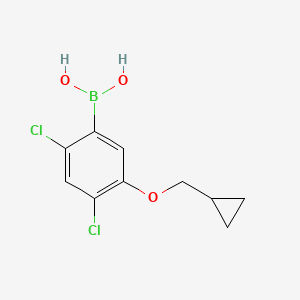

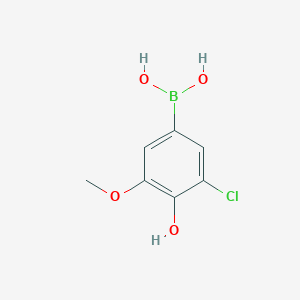

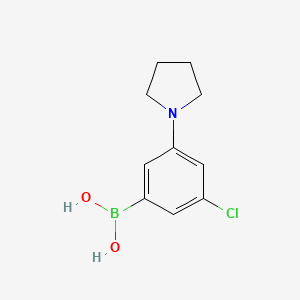

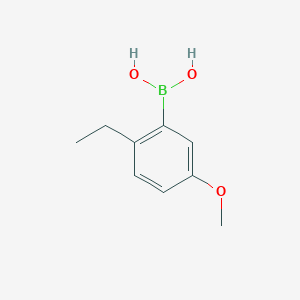

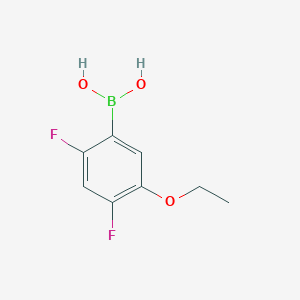

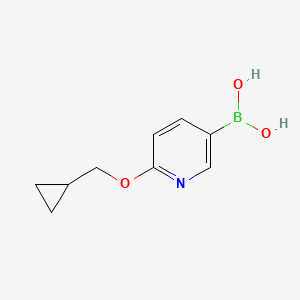

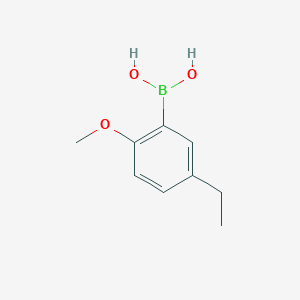

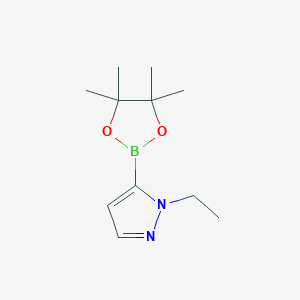

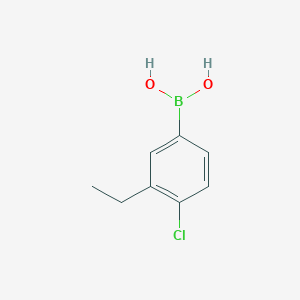

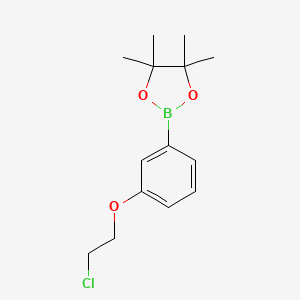

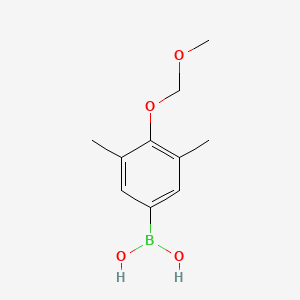

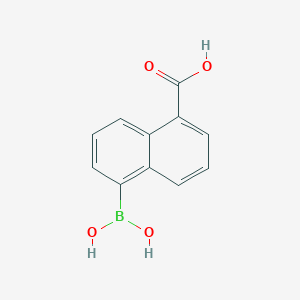

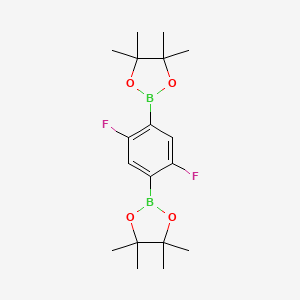

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.